molecular formula C11H10ClNO3 B2676946 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid CAS No. 2470438-44-7

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid

Cat. No.: B2676946
CAS No.: 2470438-44-7
M. Wt: 239.66
InChI Key: CLQZFIGHHFRZJO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid is a chemical compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol It is characterized by the presence of a chloro group, a benzoic acid moiety, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with a pyrrolidinone derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated compounds .

Scientific Research Applications

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a chloro group and a pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-9-2-1-6(5-8(9)11(15)16)7-3-4-13-10(7)14/h1-2,5,7H,3-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQZFIGHHFRZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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